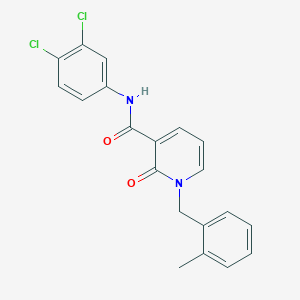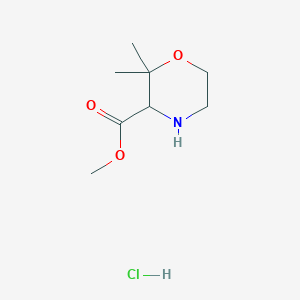
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as DBMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool.
Mécanisme D'action
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine binds to the sigma-1 receptor with high affinity and specificity, leading to the inhibition of its activity. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, and its inhibition by this compound can have a wide range of effects on cellular processes. Studies have shown that this compound can modulate calcium signaling, regulate the release of neurotransmitters, and affect the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to changes in synaptic transmission and plasticity. This compound has also been shown to affect the expression of genes involved in neuronal survival and apoptosis, suggesting a potential role in neuroprotection. In other cell types, such as cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential off-target effects and the lack of well-characterized sigma-1 receptor ligands for comparison. Furthermore, the use of this compound in animal studies requires careful consideration of its potential effects on behavior and physiology.
Orientations Futures
For research include the development of more selective and potent sigma-1 receptor ligands, the characterization of the downstream signaling pathways affected by sigma-1 receptor inhibition, and the investigation of the potential therapeutic applications of sigma-1 receptor modulators.
Méthodes De Synthèse
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-methylbenzaldehyde and piperazine. The first step involves the reaction of 4-methylbenzaldehyde with sodium hydroxide to form 4-methylbenzyl alcohol. The alcohol is then reacted with piperazine in the presence of acetic acid to form 1-(4-methylphenyl)piperazine. The final step involves the reaction of 1-(4-methylphenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride to form this compound.
Applications De Recherche Scientifique
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been widely used as a research tool in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. This compound has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, such as neurodegenerative diseases, addiction, and pain.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)20-10-12-21(13-11-20)24(22,23)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQQLUSYWQNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)




![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)

